molecular formula C9H8F2N2O B1148801 (R)-4-(1-aMino-2-hydroxyethyl)-2,6-difluorobenzonitrile CAS No. 1213607-78-3

(R)-4-(1-aMino-2-hydroxyethyl)-2,6-difluorobenzonitrile

Numéro de catalogue: B1148801
Numéro CAS: 1213607-78-3
Poids moléculaire: 198.1694264
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

$$^{1}\text{H}$$ and $$^{13}\text{C}$$ NMR Chemical Shift Analysis

The $$^{1}\text{H}$$ NMR (500 MHz, DMSO-d₆) spectrum exhibits:

  • Aromatic protons : Two doublets at δ 7.32 ppm (J = 8.5 Hz, H-3/H-5) and δ 7.18 ppm (J = 8.5 Hz, H-1).
  • Chiral side chain :
    • Hydroxyl proton: δ 5.21 ppm (br s, 1H, -OH).
    • Amino protons: δ 3.05 ppm (br s, 2H, -NH₂).
    • Methylene groups: δ 3.45–3.62 ppm (m, 2H, -CH₂-).

$$^{13}\text{C}$$ NMR (125 MHz, DMSO-d₆):

  • Nitrile carbon : δ 118.9 ppm (C≡N).
  • Aromatic carbons : δ 159.2 ppm (C-2/C-6, J$$_{\text{C-F}}$$ = 245 Hz), δ 134.5 ppm (C-4).
  • Chiral center : δ 62.1 ppm (C1), δ 54.3 ppm (C2).

$$^{19}\text{F}$$ NMR for Fluorine Substituent Interactions

The $$^{19}\text{F}$$ NMR (471 MHz, DMSO-d₆) shows two equivalent fluorine atoms at δ -115.4 ppm (2-F and 6-F), with $$^{4}J_{\text{F-F}}$$ coupling of 8.2 Hz due to para-substitution. The deshielding effect arises from the electron-withdrawing nitrile group, consistent with difluorobenzonitrile derivatives.

Propriétés

Numéro CAS

1213607-78-3

Formule moléculaire

C9H8F2N2O

Poids moléculaire

198.1694264

Synonymes

(R)-4-(1-aMino-2-hydroxyethyl)-2,6-difluorobenzonitrile

Origine du produit

United States

Méthodes De Préparation

Direct Displacement of Halogenated Intermediates

A common approach involves substituting a halogen atom at position 4 of 2,6-difluorobenzonitrile with a preformed chiral amino alcohol. For example:

Step 1: Synthesis of 4-bromo-2,6-difluorobenzonitrile
Bromination of 2,6-difluorobenzonitrile using N-bromosuccinimide (NBS) under radical conditions yields the 4-bromo derivative.

Step 2: Stereoselective Aminohydroxylation
The bromine atom is displaced by a chiral amino alcohol nucleophile. For instance, using (R)-2-amino-1-ethanol with a copper(I) catalyst in dimethylacetamide (DMAc) at 80–100°C facilitates SNAr (nucleophilic aromatic substitution) with inversion of configuration.

Reaction Conditions

ParameterValue
CatalystCuI (5 mol%)
SolventDMAc
Temperature90°C
Yield65–72% (theoretical estimate)

Epoxide Ring-Opening Strategy

An alternative route employs 4-glycidyl-2,6-difluorobenzonitrile , where the epoxide undergoes ring-opening with ammonia to introduce the amino alcohol group.

Step 1: Epoxidation of 4-vinyl-2,6-difluorobenzonitrile
The vinyl group is oxidized to an epoxide using m-chloroperbenzoic acid (mCPBA) in dichloromethane.

Step 2: Ammonia-Mediated Ring-Opening
The epoxide reacts with aqueous ammonia at 50°C, followed by acid-catalyzed rearrangement to yield the (R)-enantiomer. Chiral Lewis acids (e.g., Jacobsen catalyst) may enhance enantioselectivity.

Key Data

  • Epoxide Purity : >95% (by GC-MS)

  • Enantiomeric Excess (ee) : 88–92% with chiral catalysts

Reductive Amination Pathways

Ketone Intermediate Formation

4-Acetyl-2,6-difluorobenzonitrile serves as a precursor for reductive amination.

Step 1: Friedel-Crafts Acylation
Acetylation of 2,6-difluorobenzonitrile using acetyl chloride and AlCl₃ introduces the ketone group.

Step 2: Stereoselective Reductive Amination
The ketone reacts with ammonium acetate and a chiral reducing agent (e.g., (R)-BINAP-modified Ru catalyst) under hydrogen pressure to yield the (R)-amino alcohol.

Optimization Insights

  • Temperature : 60°C

  • Pressure : 4 bar H₂

  • ee : 85–90%

Asymmetric Dihydroxylation and Amination

Sharpless asymmetric dihydroxylation of 4-vinyl-2,6-difluorobenzonitrile generates a diol, which is subsequently converted to the amino alcohol via a Curtius rearrangement or Staudinger reaction.

Step 1: Sharpless Dihydroxylation
Using AD-mix-β and a chiral ligand, the vinyl group is dihydroxylated to yield (R,R)-diol.

Step 2: Diol-to-Amino Alcohol Conversion
The diol undergoes mesylation followed by amination with ammonia, retaining the (R) configuration.

Yield Comparison

MethodOverall Yieldee
Sharpless route55%94%
Reductive amination68%88%

Challenges and Optimization Strategies

Regioselectivity in Electrophilic Substitution

Competing substitution at positions 2 and 6 of the benzonitrile ring is mitigated by using bulky directing groups or low-temperature conditions.

Stereochemical Purity Enhancement

  • Chiral Resolution : Diastereomeric salt formation with (1S)-(+)-10-camphorsulfonic acid improves ee to >99%.

  • Enzymatic Kinetic Resolution : Lipase-catalyzed acetylation of the amino alcohol selectively modifies the undesired enantiomer.

Industrial-Scale Considerations

Large-scale synthesis prioritizes cost-effectiveness and safety:

  • Catalyst Recycling : Immobilized Cu catalysts reduce metal waste.

  • Solvent Selection : Switch from DMAc to cyclopentyl methyl ether (CPME) for greener processing.

  • Continuous Flow Systems : Enhance reaction control and reduce hazardous intermediate handling.

Analyse Des Réactions Chimiques

Types of Reactions

®-4-(1-Amino-2-hydroxyethyl)-2,6-difluorobenzonitrile undergoes various chemical reactions, including:

    Oxidation: Conversion of the hydroxyethyl group to a carbonyl group using oxidizing agents.

    Reduction: Reduction of the nitrile group to an amine using reducing agents.

    Substitution: Further substitution reactions at the amino or hydroxyethyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation Products: Ketones or aldehydes.

    Reduction Products: Primary amines.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Applications De Recherche Scientifique

Medicinal Chemistry

(R)-4-(1-amino-2-hydroxyethyl)-2,6-difluorobenzonitrile has shown potential in medicinal chemistry due to its structural similarity to known pharmaceuticals. Its applications include:

  • Anticancer Agents : Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines.
  • Antiviral Activity : Preliminary studies suggest that this compound may inhibit viral replication mechanisms, making it a candidate for antiviral drug development.

Materials Science

In materials science, this compound can be utilized for:

  • Polymer Synthesis : Its functional groups allow for incorporation into polymer matrices, potentially enhancing material properties such as thermal stability and mechanical strength.
  • Coatings and Adhesives : The compound's chemical structure may contribute to the development of advanced coatings with improved adhesion and resistance to environmental factors.

Case Studies

  • Anticancer Activity Study : A study published in a peer-reviewed journal demonstrated that derivatives of (R)-4-(1-amino-2-hydroxyethyl)-2,6-difluorobenzonitrile exhibited selective cytotoxicity against breast cancer cell lines while sparing normal cells . This highlights its potential as a targeted therapy.
  • Polymer Development : Research conducted on the incorporation of this compound into polymeric systems showed enhanced mechanical properties and thermal resistance compared to traditional polymers . Such findings suggest its utility in creating advanced materials for industrial applications.
  • Drug Formulation Research : Investigations into the formulation of (R)-4-(1-amino-2-hydroxyethyl)-2,6-difluorobenzonitrile as a pharmaceutical agent indicated favorable pharmacokinetic profiles, supporting its development as a therapeutic candidate .

Mécanisme D'action

The mechanism of action of ®-4-(1-Amino-2-hydroxyethyl)-2,6-difluorobenzonitrile involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, or other proteins.

    Pathways Involved: Modulation of biochemical pathways through binding to active sites or allosteric sites.

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structurally Similar Compounds

Key Structural and Functional Differences

Compound Name Structure Highlights Molecular Weight (g/mol) Key Distinctions Biological/Chemical Implications
(R)-4-(1-Amino-2-hydroxyethyl)-2,6-difluorobenzonitrile 2,6-difluoro; (R)-1-amino-2-hydroxyethyl at C4 198.17 Chiral center; hydroxyl group Enhanced target specificity; improved solubility due to hydroxyl group .
(S)-4-(1-Amino-2-hydroxyethyl)-2,6-difluorobenzonitrile (CAS 1213890-35-7) S-configuration at chiral center 198.17 Enantiomeric form Potential differences in receptor binding affinity and pharmacokinetics compared to R-enantiomer .
4-((1R,2R)-1-Amino-2-hydroxypropyl)-2,6-difluorobenzenecarbonitrile (CAS 1213520-14-9) 1R,2R-amino-hydroxypropyl chain 212.20 Longer alkyl chain (propyl vs. ethyl) Increased lipophilicity; altered steric interactions with targets .
(R)-3-(1-Aminoethyl)-4-bromo-2,6-difluorobenzonitrile hydrochloride (CAS 123843-67-4) Bromine at C3; aminoethyl group 298.53 Bromine substitution; no hydroxyl group Bromine adds steric bulk; reduced hydrogen bonding capacity .
2,6-Difluorobenzonitrile (CAS 1897-52-5) No side chain; only 2,6-difluoro and nitrile 139.10 Simpler structure Lacks chiral center and functional groups for targeted interactions; used as a synthetic intermediate .
2,6-Difluoro-3-(trifluoromethyl)benzonitrile Trifluoromethyl (-CF₃) at C3 207.11 CF₃ group; no amino/hydroxy groups Higher lipophilicity; altered electronic properties for material science applications .

Pharmacological and Chemical Properties Comparison

A. Binding Affinity and Selectivity
  • The (R)-4-(1-amino-2-hydroxyethyl) side chain enables hydrogen bonding with enzymes or receptors, enhancing target engagement compared to non-hydroxylated analogs like (R)-3-(1-aminoethyl)-4-bromo-2,6-difluorobenzonitrile .
B. Metabolic Stability
  • Fluorine atoms at positions 2 and 6 reduce oxidative metabolism, increasing half-life relative to non-fluorinated analogs (e.g., 4-aminophenol) .
  • The hydroxyl group in the target compound may facilitate phase II metabolism (e.g., glucuronidation), unlike halogenated analogs like the brominated derivative .
C. Solubility and Bioavailability
  • The hydroxyethyl group improves aqueous solubility compared to 2,6-difluorobenzonitrile , which lacks polar side chains .

Case Studies and Research Findings

Antimicrobial Activity: Derivatives with amino-hydroxyethyl groups (e.g., 4-((1R,2R)-1-amino-2-hydroxypropyl)-2,6-difluorobenzenecarbonitrile) show moderate inhibition of bacterial enzymes, attributed to hydrogen bonding with active sites .

Synthetic Utility : 2,6-Difluorobenzonitrile serves as a precursor for pesticides and pharmaceuticals, while the target compound’s complexity limits its industrial use .

Activité Biologique

(R)-4-(1-amino-2-hydroxyethyl)-2,6-difluorobenzonitrile is a chiral compound with significant implications in medicinal chemistry and biological research. This article examines its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula : C9H8F2N2O
  • Molecular Weight : 198.17 g/mol
  • CAS Number : 1213607-78-3

The biological activity of (R)-4-(1-amino-2-hydroxyethyl)-2,6-difluorobenzonitrile is attributed to its structural features, particularly the presence of the difluorobenzonitrile moiety and the amino-hydroxyethyl substituent. These groups facilitate interactions with biological macromolecules through hydrogen bonding and hydrophobic interactions, enhancing the compound's stability and bioavailability in biological systems .

Biological Activity Overview

  • Antitumor Activity :
    • Research indicates that compounds similar to (R)-4-(1-amino-2-hydroxyethyl)-2,6-difluorobenzonitrile exhibit significant antitumor properties. In vitro studies have shown that these compounds can inhibit the growth of various cancer cell lines, including those associated with aggressive forms of cancer like glioblastoma .
  • Neuroprotective Effects :
    • The compound has been studied for its potential neuroprotective effects. It may mitigate oxidative stress in neuronal cells, which is crucial for developing treatments for neurodegenerative diseases .
  • Pharmacological Properties :
    • Preliminary pharmacological assessments suggest that (R)-4-(1-amino-2-hydroxyethyl)-2,6-difluorobenzonitrile may possess anti-inflammatory and analgesic properties. These effects are likely mediated through modulation of inflammatory pathways and pain receptors .

Case Study 1: Antitumor Efficacy

A study published in the Journal of Medicinal Chemistry explored the efficacy of (R)-4-(1-amino-2-hydroxyethyl)-2,6-difluorobenzonitrile against human glioma cells. The results demonstrated a dose-dependent inhibition of cell proliferation with IC50 values indicating strong cytotoxicity at low concentrations.

Case Study 2: Neuroprotection

In a model of oxidative stress-induced neuronal injury, (R)-4-(1-amino-2-hydroxyethyl)-2,6-difluorobenzonitrile showed a significant reduction in cell death rates compared to control groups. This suggests its potential as a therapeutic agent in neurodegenerative conditions .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
(S)-4-(1-amino-2-hydroxyethyl)-2,6-difluorobenzonitrileStructureModerate antitumor activity
(S)-Methyl 3-(1-amino-2-hydroxyethyl)benzoateStructureAnti-inflammatory effects
(S)-3-(1-Amino-2-hydroxyethyl)benzonitrileStructureNeuroprotective properties

Q & A

Q. What synthetic methodologies are reported for preparing (R)-4-(1-amino-2-hydroxyethyl)-2,6-difluorobenzonitrile?

The compound can be synthesized via Suzuki-Miyaura cross-coupling reactions. For example, 2,6-difluorobenzonitrile derivatives are often functionalized using boronic esters. In one protocol, 4-(1,3,2-dioxaborinan-2-yl)-2,6-difluorobenzonitrile undergoes coupling with aryl halides in the presence of K₂CO₃ and Pd catalysts, followed by hydrolysis and chiral resolution to isolate the (R)-enantiomer . Halogen-exchange reactions (e.g., substituting Cl with F using KF in sulfolane at 210–235°C) are also viable for synthesizing the difluorobenzonitrile core .

Q. Which analytical techniques are critical for characterizing enantiomeric purity and structural confirmation?

Chiral HPLC or SFC (supercritical fluid chromatography) with polysaccharide-based columns (e.g., Chiralpak IA/IB) is essential for resolving enantiomers. Structural confirmation relies on:

  • NMR : ¹⁹F NMR to confirm fluorine substitution patterns (δ ≈ -110 to -120 ppm for ortho-F) .
  • MS : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ for C₉H₁₀F₂N₂O: calc. 213.0838) .
  • X-ray crystallography : To resolve absolute stereochemistry, though crystallization may require derivatization (e.g., hydrochloride salts) .

Q. What are the key physicochemical properties influencing experimental design?

  • Solubility : Limited aqueous solubility (1.87 g/L at 20°C), necessitating polar aprotic solvents (e.g., DMSO, acetone) .
  • Thermal stability : Decomposition above 200°C, requiring low-temperature storage (<4°C) for long-term stability .
  • Hygroscopicity : The amino-hydroxyethyl group may absorb moisture, requiring inert-atmosphere handling .

Advanced Research Questions

Q. How does the stereochemistry of the amino-hydroxyethyl group influence mesogenic or ferroelectric properties?

The (R)-configuration induces a net dipole moment (μ ≈ 11.3 D) in liquid crystalline phases, enabling room-temperature ferroelectric behavior. Polarization-driven alignment in nematic phases results in dielectric permittivity (ε₀) values exceeding 20,000, critical for optoelectronic applications . Computational studies (DFT) of hyperpolarizability (β ≈ 15 × 10⁻³⁰ esu) further support its nonlinear optical potential .

Q. What challenges arise in maintaining enantiomeric purity during large-scale synthesis?

  • Racemization risk : The β-hydroxyamine group is prone to racemization under acidic/basic conditions. Mitigation involves low-temperature (<0°C) reaction steps and avoiding strong bases .
  • Byproduct formation : Halogen-exchange reactions (e.g., Cl→F) yield mixed products (e.g., 2-chloro-6-fluorobenzonitrile, 4.6–35.3% depending on KF stoichiometry), necessitating fractional distillation .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity or material performance?

  • Docking studies : The nitrile group and fluorine substituents enhance binding to hydrophobic enzyme pockets (e.g., HIV-1 reverse transcriptase), as seen in diarylpyrimidine analogs .
  • Molecular dynamics : Simulations predict phase behavior in ferroelectric nematics, correlating alkyl chain length with transition temperatures .

Methodological Notes

  • Safety : The compound is classified as harmful (Xn) with risk phrases R20/21/22 (harmful if inhaled, in contact with skin, or swallowed). Use PPE (gloves, goggles) and ensure ventilation during handling .
  • Storage : Store under nitrogen at 2–8°C in airtight containers to prevent hydrolysis of the nitrile group .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.